4-Chloro-3-isobutoxyphenylboronic acid

Descripción general

Descripción

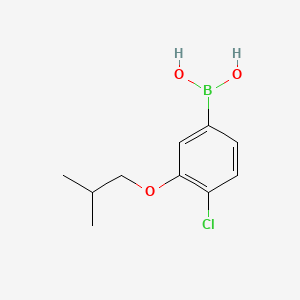

4-Chloro-3-isobutoxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and an isobutoxy group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-isobutoxyphenylboronic acid typically involves the reaction of 4-chloro-3-isobutoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent the oxidation of the boronic acid group. The general reaction conditions include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: -78°C to room temperature

Reagents: Trimethyl borate, hydrochloric acid for hydrolysis

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-isobutoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: Boronic acids can be oxidized to form phenols.

Esterification: Reaction with alcohols to form boronic esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: Phenols

Esterification: Boronic esters

Aplicaciones Científicas De Investigación

4-Chloro-3-isobutoxyphenylboronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

Biology: Boronic acids can interact with biological molecules, making them useful in the development of enzyme inhibitors and sensors.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Used in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-isobutoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Isobutoxyphenylboronic acid

- 4-Chlorophenylboronic acid

- 3-Isobutoxyphenylboronic acid

Comparison

4-Chloro-3-isobutoxyphenylboronic acid is unique due to the presence of both chlorine and isobutoxy substituents on the phenyl ring. This combination can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to 4-Isobutoxyphenylboronic acid, the chlorine substituent adds an electron-withdrawing effect, which can alter the compound’s behavior in coupling reactions. Similarly, compared to 4-Chlorophenylboronic acid, the isobutoxy group introduces steric effects that can impact the compound’s reactivity.

Actividad Biológica

4-Chloro-3-isobutoxyphenylboronic acid (CAS No. 1256346-37-8) is a boronic acid derivative that has gained attention in recent years due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16BClO3

- Molecular Weight : 240.52 g/mol

- IUPAC Name : 4-chloro-3-(2-methylpropoxy)phenylboronic acid

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that is exploited in various biochemical applications.

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. The boron atom in the compound allows it to bind selectively to hydroxyl-containing biomolecules, which can inhibit or modulate enzymatic activity.

- Enzyme Inhibition : Boronic acids are known to act as inhibitors for various enzymes, including serine proteases and glycosidases. For instance, studies have shown that phenylboronic acids can inhibit urease activity, with varying degrees of effectiveness depending on the substituents on the phenyl ring .

- Antiproliferative Effects : Research indicates that certain boronic acids can exhibit antiproliferative effects against cancer cell lines. A study evaluating the activity of related compounds noted that modifications in the aromatic system significantly influenced their cytotoxicity against specific cancer cells .

Case Studies and Research Findings

-

Inhibition of Leishmania infantum Trypanothione Reductase :

- A study demonstrated that derivatives of phenylboronic acids could inhibit the enzyme trypanothione reductase (LiTR) from Leishmania infantum, which is crucial for the parasite's survival. The compound exhibited an IC50 value of approximately 7.5 µM, indicating significant inhibitory activity against this target .

- Interaction with Glucose :

-

Cytotoxicity Against Cancer Cells :

- In vitro studies have shown that related phenylboronic acids possess cytotoxic properties against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic potential. The introduction of halogen atoms or alkoxy groups has been correlated with increased biological activity, highlighting the importance of molecular design.

Data Summary

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | LiTR | 7.5 | Significant inhibition observed |

| Related phenylboronic acids | Cancer cell lines | Varies | Cytotoxic effects noted |

| Phenylboronic acid derivatives | Glucose binding | N/A | Potential use in glucose sensors |

Propiedades

IUPAC Name |

[4-chloro-3-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVMYENCQOGANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681673 | |

| Record name | [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-37-8 | |

| Record name | Boronic acid, B-[4-chloro-3-(2-methylpropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.